

Addressing potential resistance mechanisms to INBRX-121 therapy

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Compound of Interest		
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Technical Support Center: INBRX-101 Therapy

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with INBRX-101. The information is designed to address potential challenges and questions that may arise during pre-clinical and clinical research, with a focus on understanding and mitigating potential resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is INBRX-101 and how does it work?

INBRX-101 is a recombinant human alpha-1 antitrypsin (AAT)-Fc fusion protein.[1][2][3] It is designed for augmentation therapy in individuals with Alpha-1 Antitrypsin Deficiency (AATD), a genetic disorder characterized by low levels of AAT protein, leading to lung and liver disease.[4] The fusion of AAT with the Fc fragment of a human antibody is intended to extend the half-life of the protein in the body, allowing for less frequent dosing compared to standard plasmaderived AAT therapies.[1][5] The primary function of INBRX-101 is to increase and maintain functional AAT levels in the blood and lungs, thereby protecting the lung tissue from damage caused by neutrophil elastase.

Q2: We are observing lower than expected functional AAT levels in our experimental model after repeated administrations of INBRX-101. What could be the cause?

Troubleshooting & Optimization





A decrease in the expected efficacy of INBRX-101, manifesting as lower functional AAT levels, could be indicative of a developing resistance mechanism. The most likely cause is the generation of anti-drug antibodies (ADAs) against INBRX-101. As an Fc-fusion protein, INBRX-101 has the potential to be immunogenic, leading to an immune response that targets the therapeutic protein.[4][6][7] These ADAs can be binding or neutralizing. Neutralizing antibodies would directly inhibit the function of the AAT portion of the fusion protein, while binding antibodies could increase its clearance, both resulting in reduced therapeutic effect.

Q3: What are the potential sources of immunogenicity for an Fc-fusion protein like INBRX-101?

The immunogenicity of Fc-fusion proteins can arise from several factors. The junction between the therapeutic protein (AAT) and the Fc domain can create novel epitopes, sometimes referred to as "neoantigens," which may be recognized as foreign by the immune system.[4] Additionally, modifications to the Fc region, designed to extend half-life or alter effector functions, could also contribute to immunogenicity. While INBRX-101 is designed with a human IgG4 Fc region to minimize immunogenicity, the potential for an anti-drug antibody response remains a consideration in therapeutic protein development.[5]

Q4: How can we experimentally determine if anti-drug antibodies (ADAs) are the cause of reduced INBRX-101 efficacy?

To investigate the presence and impact of ADAs, a multi-tiered testing approach is recommended. This typically involves:

- Screening Assay: An initial screen to detect the presence of binding antibodies against INBRX-101 in patient or animal model samples. An Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for this.
- Confirmatory Assay: A second step to confirm the specificity of the binding observed in the screening assay. This often involves a competition assay where the binding of the putative ADAs is inhibited by an excess of INBRX-101.
- Neutralizing Antibody (NAb) Assay: If binding ADAs are confirmed, a cell-based or biochemical assay is performed to determine if these antibodies are neutralizing. This assay measures the ability of the ADAs to inhibit the biological activity of INBRX-101 (i.e., its ability to inhibit neutrophil elastase).



Q5: Are there any clinical data on the immunogenicity of INBRX-101?

Phase 1 clinical trial data for INBRX-101 have reported that the treatment was well-tolerated with no safety-related or pharmacokinetic/pharmacodynamic-related signs of neutralizing anti-drug antibodies observed.[1][2] However, monitoring for immunogenicity is an ongoing and critical aspect of clinical development for all therapeutic proteins.

Troubleshooting Guides Issue: Sub-optimal In Vivo Efficacy of INBRX-101

Symptoms:

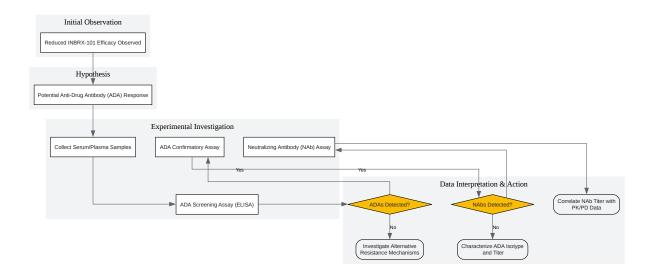
- Lower than expected serum concentrations of functional AAT.
- Lack of anticipated downstream biological effects in disease models.
- Increased clearance rate of INBRX-101.

Potential Cause:

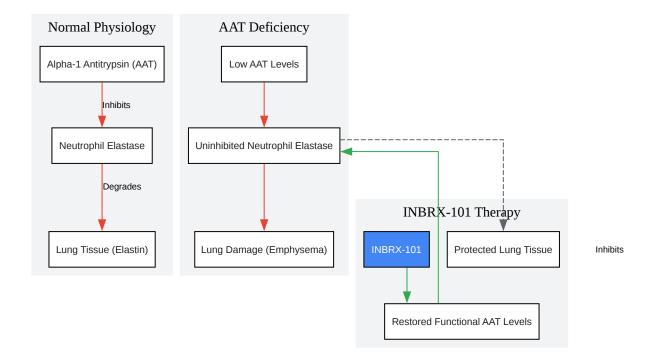
• Development of anti-drug antibodies (ADAs) against INBRX-101.

Troubleshooting Workflow:

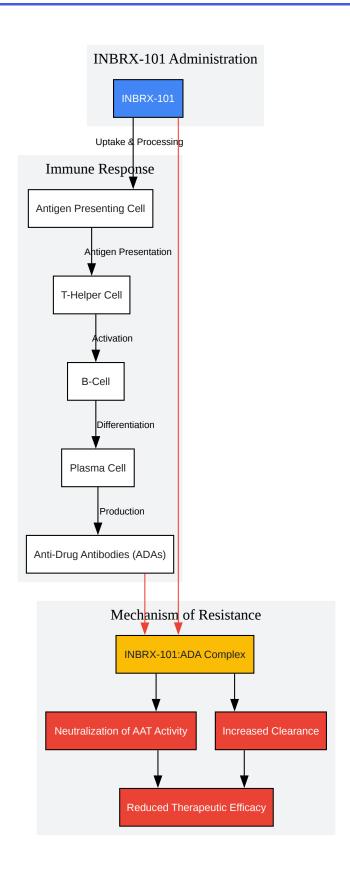












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